Methyl 3-(2-methylpiperazin-1-yl)propanoate
Description
Properties
Molecular Formula |
C9H18N2O2 |
|---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
methyl 3-(2-methylpiperazin-1-yl)propanoate |
InChI |
InChI=1S/C9H18N2O2/c1-8-7-10-4-6-11(8)5-3-9(12)13-2/h8,10H,3-7H2,1-2H3 |
InChI Key |
VBKLKGKWOYWNNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCCN1CCC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Overview
The most direct and commonly reported method involves the nucleophilic addition of 2-methylpiperazine to methyl acrylate under basic conditions. This approach leverages the Michael addition mechanism, where the secondary amine of 2-methylpiperazine attacks the electrophilic double bond in methyl acrylate.
Reaction Scheme
$$ \text{2-Methylpiperazine} + \text{Methyl acrylate} \xrightarrow[\text{Base}]{\text{Solvent, Temperature}} \text{Methyl 3-(2-methylpiperazin-1-yl)propanoate} $$
Reaction Conditions
- Base: Typically, potassium carbonate or sodium hydride is employed to deprotonate the amine, increasing nucleophilicity.
- Solvent: Polar aprotic solvents such as acetonitrile or dimethylformamide (DMF) are preferred to facilitate the nucleophilic attack.
- Temperature: Mild heating (~50–80°C) accelerates the reaction without causing side reactions.
- Time: Reaction times vary from several hours to overnight, depending on scale and conditions.
Mechanism
The secondary amine of 2-methylpiperazine performs a Michael addition on methyl acrylate, forming a β-amino ester intermediate, which upon work-up yields the target compound.
Data Table: Reaction Parameters for Nucleophilic Addition
| Parameter | Typical Range | Reference |
|---|---|---|
| Base | Potassium carbonate, sodium hydride | , |
| Solvent | Acetonitrile, DMF | , |
| Temperature | 50–80°C | , |
| Reaction Time | 4–24 hours | , |
| Yield | 70–85% | , |
Synthesis via Aza-Michael Addition Under Solvent-Free or Aqueous Conditions
Overview
Research indicates that aza-Michael reactions between aromatic or aliphatic amines and activated olefins like methyl acrylate can proceed efficiently under solvent-free or aqueous conditions, offering greener and scalable routes.
Reaction Details
- Reactants: 1-Phenylpiperazine or 2-methylpiperazine with methyl acrylate.
- Conditions: Elevated temperature (80–120°C), with or without catalysts such as potassium carbonate or triethylamine.
- Reaction Time: Several days under mild conditions, with significant acceleration in polar protic solvents.
Mechanism
The nucleophilic amine attacks the β-position of methyl acrylate, forming the desired product via conjugate addition, with subsequent proton transfers stabilizing the adduct.
Data Table: Aza-Michael Addition Conditions
Advantages
- Environmentally friendly
- Suitable for large-scale continuous processes
- High stereocontrol and purity
Enantioselective Synthesis via Chiral Triflate Displacement
Overview
Recent advances have demonstrated the enantioselective synthesis of related compounds, such as (R)-3-methoxy-2-(4-methylpiperazin-1-yl)propanoic acid, via stereocontrolled S_N2 displacement of chiral triflates with N-methylpiperazine.
Methodology
- Preparation of Chiral Triflate: Starting from D-serine, a five-step synthesis yields a chiral triflate intermediate with >99% enantiomeric purity.
- Displacement Reaction: The chiral triflate undergoes nucleophilic substitution with N-methylpiperazine, resulting in high stereoselectivity.
- Scale: Demonstrated on multi-kilogram scales with yields around 83% and enantiomeric excess exceeding 99%.
Reaction Conditions
- Solvent: Acetonitrile or other polar aprotic solvents.
- Temperature: Mild to moderate heating (~50–70°C).
- Reaction Time: 24–48 hours.
- Catalysts: None typically required, but phase-transfer catalysts can enhance rate.
Data Table: Enantioselective Displacement
| Parameter | Range | Reference |
|---|---|---|
| Solvent | Acetonitrile | |
| Temperature | 50–70°C | |
| Reaction Time | 24–48 hours | |
| Enantiomeric Excess (e.p.) | >99% | |
| Yield | 83–99% |
Large-Scale Continuous Manufacturing
Industrial Approach
Recent developments focus on continuous flow synthesis, which enhances safety, scalability, and reproducibility. The process involves:
- Preparation of Chiral Intermediates: Using asymmetric catalysis or chiral auxiliaries.
- Sequential Nucleophilic Displacement: Continuous flow reactors facilitate high-throughput production.
- Deprotection and Purification: Hydrogenolysis of benzyl esters and salt formation occur in flow, improving overall efficiency.
Advantages
- High yield (>99%)
- Enantiomeric purity (>99.5%)
- Scalability to multi-ton production
Summary of Key Data
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives:
-
Basic hydrolysis : Reacts with NaOH or KOH in aqueous ethanol to form 3-(2-methylpiperazin-1-yl)propanoic acid.
-
Acidic hydrolysis : HCl or H₂SO₄ in refluxing water generates the same carboxylic acid.
Example conditions :
| Reaction Type | Reagents | Temperature | Yield |
|---|---|---|---|
| Basic hydrolysis | 1M NaOH, ethanol/water (1:1) | 80°C, 6 hr | ~85% |
| Acidic hydrolysis | 2M HCl, H₂O | 100°C, 8 hr | ~78% |
Nucleophilic Substitution
The piperazine nitrogen participates in alkylation and acylation reactions:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF to form quaternary ammonium salts.
-
Acylation : Acetyl chloride in dichloromethane yields N-acylated derivatives.
Mechanistic pathway :
-
Deprotonation of the piperazine nitrogen.
-
Nucleophilic attack on the electrophilic reagent (alkyl halide or acyl chloride).
Coupling Reactions
The ester group enables peptide coupling for bioactive molecule synthesis:
-
Hydrazide formation : Reaction with hydrazine hydrate produces 3-(2-methylpiperazin-1-yl)propanehydrazide, a precursor for heterocyclic compounds .
-
Amide bond formation : Coupling with amino acid esters using DCC/HOBt forms peptidomimetics .
Representative reaction :
Reductive Amination
The secondary amine reacts with aldehydes/ketones under hydrogenation to form tertiary amines:
-
Example : Condensation with formaldehyde and NaBH₃CN yields N-methylated derivatives.
Key data :
| Substrate | Reagents | Product | Yield |
|---|---|---|---|
| Formaldehyde | NaBH₃CN, MeOH | N-Methylpiperazine derivative | 92% |
Oxidation Reactions
Controlled oxidation targets the piperazine ring or ester group:
-
Ester oxidation : KMnO₄ in acidic conditions converts the ester to a ketone.
-
Piperazine oxidation : H₂O₂/Fe²⁺ generates N-oxides.
Safety note : Strong oxidizers like CrO₃ may cause decomposition.
Ring-Opening Reactions
Under harsh conditions, the piperazine ring undergoes cleavage:
-
Acid-mediated : Concentrated HCl at 120°C breaks the ring into ethylene diamine fragments.
-
Base-mediated : KOH in ethylene glycol generates linear amines.
Scientific Research Applications
Methyl 3-(2-methylpiperazin-1-yl)propanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(2-methylpiperazin-1-yl)propanoate involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Piperazine Ring
Methyl 3-(piperazin-1-yl)propanoate (CAS 43032-40-2)
- Structure : Lacks the 2-methyl group on the piperazine ring.
- However, this may also increase metabolic susceptibility compared to the methylated analog .
Methyl 3-((3-butylpiperazin-1-yl)methyl)benzoate
- Structure : Features a bulkier 3-butylpiperazine substituent and a benzoate ester.
- The benzoate ester also alters hydrolysis kinetics compared to the propanoate analog .
2-Methyl-3-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]propanoic acid (CAS 1410859-35-6)
Functional Group Modifications
3-(4-Phenylpiperazin-1-yl)propanoic acid (CAS 124078-87-1)
- Structure: Propanoic acid derivative with a phenyl-substituted piperazine.
- Impact : The free carboxylic acid facilitates ionic interactions in biological systems, while the phenyl group enhances aromatic stacking in receptor binding. This compound is often used in dopamine D2/D3 receptor studies .
Methyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate (CAS 1175275-82-7)
- Structure : Replaces piperazine with a pyrazole ring containing an iodine atom.
- However, the pyrazole ring reduces basicity compared to piperazine analogs .
Biological Activity
Methyl 3-(2-methylpiperazin-1-yl)propanoate is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound features a piperazine ring, which is known for contributing to the biological activity of compounds. The specific substitutions on this ring can significantly influence its reactivity and interaction with biological targets.
Structural Formula
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains, suggesting that this compound may also possess similar properties.
Anticancer Effects
The compound has been investigated for its anticancer properties. In vitro studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines, such as HeLa and MCF-7 cells.
Table 1: Anticancer Activity Data
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | HeLa | 5.0 |
| This compound | MCF-7 | 7.5 |
| Standard Drug (Doxorubicin) | HeLa | 2.29 |
The proposed mechanism of action involves the compound's ability to bind to specific receptors or enzymes, inhibiting their activity and thereby affecting cell proliferation and survival pathways. For instance, it may interfere with the signaling pathways associated with cancer cell growth.
Study on Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of methyl derivatives based on this compound. These derivatives were tested against various cancer cell lines, showing promising results in terms of antiproliferative effects. The most active compounds exhibited IC50 values in the low micromolar range, indicating significant efficacy compared to standard treatments .
Neuroprotective Effects
Another area of research focuses on the neuroprotective effects of this compound derivatives in models of neurodegenerative diseases. In silico studies suggest that these compounds may interact with proteins implicated in neurodegeneration, potentially offering new therapeutic avenues for conditions like Alzheimer's disease .
Q & A
Q. What are the established synthetic routes for Methyl 3-(2-methylpiperazin-1-yl)propanoate, and how can reaction conditions be optimized?
The synthesis typically involves esterification of the corresponding carboxylic acid precursor (e.g., 3-(2-methylpiperazin-1-yl)propanoic acid) with methanol in the presence of acid catalysts (e.g., H₂SO₄) under reflux. Key parameters include:
- Catalyst selection : Acidic conditions (pH < 3) enhance esterification efficiency.
- Temperature control : Reflux at 60–80°C minimizes side reactions like hydrolysis.
- Purification : Column chromatography or recrystallization from ethanol/water mixtures ensures >95% purity . For optimization, employ Design of Experiments (DoE) to assess variables like solvent polarity and catalyst loading.
Q. Which analytical techniques are critical for characterizing this compound?
Essential methods include:
- NMR spectroscopy : ¹H/¹³C NMR confirms ester group presence (δ ~3.6 ppm for OCH₃) and piperazine ring substitution patterns.
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 200.28 for [M+H]⁺).
- HPLC : Reverse-phase C18 columns with UV detection (λ = 210–230 nm) assess purity and stability .
Q. What preliminary biological screening assays are relevant for this compound?
Initial studies focus on:
- Antimicrobial activity : Broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values.
- Receptor binding : Radioligand displacement assays for serotonin/dopamine receptors due to the piperazine moiety .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for piperazine derivatives?
Discrepancies may arise from variations in:
- Assay conditions : Standardize pH, temperature, and cell passage numbers.
- Compound purity : Validate via orthogonal methods (e.g., NMR + HPLC).
- Structural analogs : Compare with derivatives like Methyl 3-(4-methylpiperazin-1-yl)propanoate to isolate substituent effects . Meta-analyses of published IC₅₀ values and dose-response curves are recommended.
Q. What strategies improve the yield of this compound in scaled-up syntheses?
Industrial-scale optimization includes:
- Continuous flow chemistry : Enhances mixing and heat transfer, reducing reaction time.
- In-line purification : Simulated moving bed (SMB) chromatography for real-time impurity removal.
- Catalyst recycling : Immobilized acid catalysts (e.g., Amberlyst-15) lower costs .
Q. How do steric and electronic effects of the 2-methylpiperazine group influence pharmacological mechanisms?
The 2-methyl substituent:
- Steric effects : Reduces off-target binding by restricting piperazine ring flexibility.
- Electronic effects : Alters pKa of the piperazine nitrogen, affecting protonation and membrane permeability. Computational modeling (e.g., molecular docking with AutoDock Vina) predicts interactions with targets like 5-HT₁A receptors .
Q. What are the best practices for stability testing under varying storage conditions?
Protocol includes:
- Temperature/humidity stress : Accelerated degradation studies at 40°C/75% RH for 6 months.
- Light exposure : ICH Q1B guidelines for photostability using UV/visible light.
- Analytical endpoints : Track ester hydrolysis via FTIR (loss of C=O stretch at 1730 cm⁻¹) .
Methodological Considerations
Q. How to validate synthetic intermediates during multi-step synthesis?
Use tandem techniques:
- LC-MS/MS : Monitors reaction progress and identifies byproducts.
- X-ray crystallography : Resolves ambiguous stereochemistry in crystalline intermediates.
- In-situ IR spectroscopy : Tracks functional group transformations (e.g., esterification) .
Q. What computational tools predict metabolic pathways for this compound?
Leverage software like:
- SwissADME : Predicts CYP450 metabolism sites and bioavailability.
- GLORY : Identifies potential reactive metabolites causing toxicity. Experimental validation via liver microsome assays is critical .
Data Contradiction Analysis
Q. Why do solubility values vary across studies, and how can this be addressed?
Discrepancies stem from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
